molecular formula C12H13BrN2O3 B7912238 N-(2-bromo-4-nitrophenyl)-1-cyclopentanecarboxamide

N-(2-bromo-4-nitrophenyl)-1-cyclopentanecarboxamide

Cat. No.: B7912238
M. Wt: 313.15 g/mol
InChI Key: VXFQIGBTPUYPRZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-1-cyclopentanecarboxamide is an organic compound that features a brominated nitrophenyl group attached to a cyclopentanecarboxamide moiety

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c13-10-7-9(15(17)18)5-6-11(10)14-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFQIGBTPUYPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-1-cyclopentanecarboxamide typically involves the reaction of 2-bromo-4-nitroaniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-1-cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-1-cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-1-cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and nitro groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Shares the brominated nitrophenyl group but lacks the cyclopentanecarboxamide moiety.

    N-(2-bromo-4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.

    N-(2-chloro-4-nitrophenyl)-1-cyclopentanecarboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N-(2-bromo-4-nitrophenyl)-1-cyclopentanecarboxamide is unique due to the presence of both a brominated nitrophenyl group and a cyclopentanecarboxamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

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